Head-to-Head Cytotoxicity in Leukemia Cells – Deglucohyrcanoside vs. Digitoxin, Ouabain, and Cymarin
In the CCRF-CEM T-cell acute lymphoblastic leukemia line, deglucohyrcanoside exhibited a distinct IC₅₀ value relative to the clinical comparators digitoxin, ouabain, and the co-isolated analog cymarin, as summarized in Table 3 of . The quantitative IC₅₀ hierarchy across the five CGs reveals that deglucohyrcanoside is not simply a lower-potency version of digitoxin; its rank order differs between malignant and non-malignant cells, indicating a unique selectivity window .
| Evidence Dimension | Cytotoxicity (IC₅₀) in CCRF-CEM leukemia cells |
|---|---|
| Target Compound Data | IC₅₀ value reported in Table 3 (quantitative data in primary source) |
| Comparator Or Baseline | Digitoxin, ouabain, cymarin, and hyrcanoside (IC₅₀ values reported in same Table 3) |
| Quantified Difference | Rank-order potency differs from clinical CGs; deglucohyrcanoside shows a distinct IC₅₀ ratio between cancer and non-cancer cells compared to digitoxin (exact fold-change detailed in source Table 3) |
| Conditions | MTS assay, 72 h drug exposure, 384-well format; CCRF-CEM cells |
Why This Matters
A unique IC₅₀ rank order in a chemosensitive leukemia line signals that deglucohyrcanoside engages the Na⁺/K⁺-ATPase target with a binding mode or downstream signaling outcome distinct from the clinical CGs, making it a non-substitutable probe for CG mechanism-of-action studies.
- [1] Rimpelová, S.; Zimmermann, T.; Drašar, P.B.; et al. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity. Foods 2021, 10, 136. View Source
